molecular formula C11H13N3O B8276040 7-Piperazin-1-yl-furo[3,2-b]pyridine CAS No. 853680-57-6

7-Piperazin-1-yl-furo[3,2-b]pyridine

Cat. No.: B8276040
CAS No.: 853680-57-6
M. Wt: 203.24 g/mol
InChI Key: SIHWLQGUCJKQNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Piperazin-1-yl-furo[3,2-b]pyridine is a chemical compound of high interest in medicinal chemistry and drug discovery, serving as a versatile synthetic intermediate. It is built on a furo[3,2-b]pyridine core, which is recognized in scientific literature as a privileged scaffold in the development of potent and selective kinase inhibitors, as well as effective modulators of the Hedgehog signaling pathway . The incorporation of a piperazine moiety is a common and valued strategy in drug design, as this group can significantly improve water solubility and influence pharmacokinetic properties . Piperazine-containing compounds are frequently explored for a wide range of therapeutic targets, including treatments for central nervous system disorders and infectious diseases . While the specific biological profile of this compound is an area of ongoing research, its structure aligns with contemporary efforts to create structurally diverse and selective tool compounds for biological investigation . Researchers can leverage this molecule as a key building block for the synthesis of more complex polyheterocyclic systems or for generating targeted libraries in hit-to-lead optimization campaigns . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

853680-57-6

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

7-piperazin-1-ylfuro[3,2-b]pyridine

InChI

InChI=1S/C11H13N3O/c1-3-13-9-2-8-15-11(9)10(1)14-6-4-12-5-7-14/h1-3,8,12H,4-7H2

InChI Key

SIHWLQGUCJKQNK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C3C(=NC=C2)C=CO3

Origin of Product

United States

Advanced Synthetic Methodologies for 7 Piperazin 1 Yl Furo 3,2 B Pyridine and Its Structural Analogues

Strategies for the Construction of the Furo[3,2-b]pyridine (B1253681) Scaffold

The furo[3,2-b]pyridine core is a privileged heterocyclic motif found in numerous biologically active compounds. Its synthesis has been the subject of considerable research, leading to the development of several effective strategies.

Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of fused heterocyclic systems, including the furo[3,2-b]pyridine scaffold. These methods often proceed via an oxidative cyclization mechanism, offering a direct and atom-economical route to the desired products. One notable approach involves the copper-mediated oxidative cyclization as a key step in the assembly of the furo[3,2-b]pyridine core. nih.govresearchgate.netresearchgate.net This strategy has been successfully employed in the synthesis of a diverse set of compounds, which were subsequently evaluated for their biological activities. nih.govresearchgate.netresearchgate.net

The versatility of copper catalysis is further demonstrated by its application in the synthesis of various other fused pyridine (B92270) derivatives. For instance, copper-catalyzed aerobic oxidative cyclization of guanidylpyridines has been used to produce 2-amino- nih.govresearchgate.netCurrent time information in Oskarshamn, SE.triazolo[1,5-a]pyridines in high yields. nih.gov Similarly, polysubstituted pyridines have been synthesized through copper-catalyzed oxidative sp3 C–H coupling of oxime acetates with toluene (B28343) derivatives. acs.org The synthesis of imidazo[1,2-a]pyridines has also been achieved via a copper(I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines. organic-chemistry.orgthieme-connect.com These examples underscore the broad applicability of copper-mediated oxidative cyclization in the synthesis of pyridine-containing fused heterocycles.

Recent advancements in this area continue to expand the scope and efficiency of these reactions. researchgate.net Both Cu(II) and Cu(I) can serve as catalysts, often in the presence of an oxidant, to facilitate the cyclization process. researchgate.net The reaction mechanisms can vary, but they generally involve the coordination of the copper catalyst to the substrates, followed by an intramolecular cyclization and subsequent oxidation to afford the aromatic product.

Table 1: Examples of Copper-Mediated Cyclization for Fused Pyridine Synthesis
Fused Pyridine SystemStarting MaterialsCatalyst/ReagentsKey Features
Furo[3,2-b]pyridineNot specifiedCopper-mediatedAssembly of the core scaffold. nih.govresearchgate.netresearchgate.net
2-Amino- nih.govresearchgate.netCurrent time information in Oskarshamn, SE.triazolo[1,5-a]pyridinesGuanidylpyridinesCopper catalystAerobic oxidative N-N coupling. nih.gov
Polysubstituted PyridinesOxime acetates and toluene derivativesCopper catalystOxidative sp3 C–H coupling. acs.org
Imidazo[1,2-a]pyridinesKetoxime acetates and pyridinesCu(I) catalystAerobic oxidative coupling. organic-chemistry.orgthieme-connect.com
Pyrazolo[1,5-a]pyridinesNitroalkenes and pyridinium (B92312) iminesCu(OAc)2Oxidative [3 + 2]-annulation. rsc.org

Multicomponent reactions (MCRs) offer a highly efficient approach to the synthesis of complex molecules from simple starting materials in a single step. These reactions are characterized by their high atom economy and operational simplicity. While specific MCRs for the direct synthesis of 7-piperazin-1-yl-furo[3,2-b]pyridine are not extensively detailed in the provided context, the principles of MCRs are widely applied to the synthesis of various fused pyridine systems.

Generally, MCRs for pyridine synthesis involve the condensation of three or more components, such as an aldehyde, a β-ketoester, and an ammonium (B1175870) source, in a Hantzsch-like reaction. Variations of this approach allow for the introduction of diverse substituents and the formation of fused ring systems. The development of novel MCRs continues to be an active area of research, with the potential for the streamlined synthesis of complex heterocyclic scaffolds like furo[3,2-b]pyridine.

Regioselectivity is a critical aspect of the synthesis of substituted heterocyclic compounds. Achieving the desired regiochemistry in the construction of the furo[3,2-b]pyridine scaffold is essential for accessing specific isomers and analogues. Various annulation and cyclization strategies have been developed to control the regiochemical outcome of the reaction.

One such strategy involves a one-pot Sonogashira coupling/heteroannulation sequence to afford furo[3,2-b]pyridine. researchgate.net This is followed by regioselective lithiation to introduce substituents at the 2-position of the furo[3,2-b]pyridine core. researchgate.net Another approach describes the Pd(0)-catalyzed intramolecular cyclization of methyl 4-(6-chloro-2-iodopyridin-3-yloxy)-substituted-butenoates to yield 2,3,5-trisubstituted-furo[3,2-b]pyridines with high regioselectivity. researchgate.net

Furthermore, a convenient synthesis of 2-substituted furo[3,2-b]pyridines has been developed via a sequential C-C coupling followed by a C-O bond-forming reaction in a single pot. nih.gov This reaction, performed under ultrasound irradiation with a Pd/C-CuI catalyst system, allows for the direct synthesis of these derivatives from 3-chloro-2-hydroxypyridine (B189369) and terminal alkynes. nih.gov

Convergent and Divergent Synthetic Routes for this compound

The construction of the target molecule this compound can be approached through both convergent and divergent strategies, each offering distinct advantages for research and development.

Convergent Synthesis:

A convergent approach involves the independent synthesis of the key structural fragments—the furo[3,2-b]pyridine core and the piperazine (B1678402) moiety—which are then coupled in a late-stage reaction. This strategy is generally more efficient and allows for flexibility, as different analogues of each fragment can be prepared separately and combined to create a library of final compounds.

A plausible convergent synthesis for this compound would proceed as follows:

Synthesis of the Furo[3,2-b]pyridine Core: An activated furo[3,2-b]pyridine intermediate, such as 7-chloro-furo[3,2-b]pyridine, is prepared. The synthesis of related furo- and benzofuropyridine systems often involves annulation reactions. rsc.org

Synthesis of the Piperazine Moiety: The desired piperazine, either the parent compound or a substituted derivative (prepared via de novo synthesis if necessary), is obtained.

Coupling Reaction: The final key step is the coupling of the two fragments. This is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyridine ring, particularly when activated, facilitates the displacement of a leaving group (like a halogen) at the C-7 position by the nucleophilic nitrogen of the piperazine. nih.gov This type of reaction is a cornerstone for creating arylpiperazine linkages. mdpi.com

Divergent Synthesis:

A divergent strategy begins with a common intermediate that already contains the core furo[3,2-b]pyridine scaffold. This intermediate is then subjected to various reactions to introduce diversity, primarily at the 7-position. This approach is particularly useful for rapidly generating a library of closely related analogues for SAR exploration.

A representative divergent synthesis would involve:

Preparation of a Common Intermediate: A key intermediate, such as 7-chloro-furo[3,2-b]pyridine, is synthesized in bulk.

Parallel Reactions: This common intermediate is then reacted with a diverse panel of piperazines in a parallel fashion. Each reaction would typically be a nucleophilic aromatic substitution, coupling a different piperazine derivative to the C-7 position of the furo[3,2-b]pyridine core. nih.govmdpi.com

This divergent approach allows for the systematic exploration of how different substituents on the piperazine ring affect the properties of the final molecule.

Stereochemical Considerations in the Synthesis of this compound Derivatives

While the parent compound this compound is achiral, stereochemistry becomes a critical consideration in the synthesis of its derivatives. Chiral centers can be introduced either on the piperazine ring or on the furo[3,2-b]pyridine scaffold. Controlling the stereochemical outcome of these derivatives is essential, as different stereoisomers often exhibit distinct pharmacological and pharmacokinetic profiles.

Chirality on the Piperazine Ring:

The most common source of stereoisomerism in this class of compounds arises from substitution on the piperazine ring itself (e.g., at the C-2, C-3, C-5, or C-6 positions).

Use of Chiral Building Blocks: The most straightforward approach is to employ an enantiomerically pure substituted piperazine, which can be sourced commercially or synthesized. De novo synthetic methods are particularly powerful here, as they can be adapted for asymmetric synthesis. For instance, highly diastereoselective intramolecular hydroamination reactions can be used to prepare 2,6-disubstituted piperazines with excellent stereocontrol. organic-chemistry.org

Asymmetric Synthesis: Strategies for the asymmetric synthesis of piperidine (B6355638) derivatives, such as borenium-catalyzed asymmetric hydrogenation or desymmetrization approaches, can provide conceptual frameworks for developing enantioselective syntheses of substituted piperazines. nih.gov

Chirality on the Furo[3,2-b]pyridine Scaffold:

Introducing chiral centers on the furo[3,2-b]pyridine core is less common but may be required for certain analogues. This could involve, for example, the synthesis of derivatives where the furan (B31954) ring is partially saturated, creating stereocenters. In such cases, asymmetric reactions, such as catalytic asymmetric hydrogenation of a suitable precursor, would be necessary to control the stereochemistry. The choice of catalyst and reaction conditions would be paramount to achieving high enantiomeric or diastereomeric excess.

Ultimately, any synthetic route targeting a chiral derivative of this compound must incorporate steps that either utilize pre-existing chiral centers from the starting materials or create new ones with high stereoselectivity.

Chemical Reactivity and Derivatization Studies of the 7 Piperazin 1 Yl Furo 3,2 B Pyridine System

Exploration of Functionalization Patterns on the Furo[3,2-b]pyridine (B1253681) Core

The furo[3,2-b]pyridine ring system is an aromatic heterocycle whose reactivity is dictated by the interplay between the electron-rich furan (B31954) ring and the electron-deficient pyridine (B92270) ring. hmdb.ca The presence of the strongly electron-donating piperazine (B1678402) group at the C-7 position further modulates this reactivity, generally activating the pyridine ring towards certain transformations.

Direct C-H activation offers an atom-economical approach to functionalize heterocyclic cores. While specific studies on 7-piperazin-1-yl-furo[3,2-b]pyridine are not extensively detailed in the literature, the reactivity of the parent furo[3,2-b]pyridine and related systems provides a strong basis for potential transformations.

Palladium-catalyzed C-H activation is a prominent strategy for related scaffolds. For instance, an efficient synthesis of benzofuro[3,2-b]pyridines has been developed via a Pd-catalyzed intramolecular dual C-H activation of 3-phenoxypyridine (B1582220) 1-oxides. acs.org This suggests that transition metal-catalyzed C-H functionalization at specific positions on the furo[3,2-b]pyridine core is feasible. The regioselectivity of such reactions on the pyridine subunit can be influenced by factors like hydrogen bonding interactions and the oxidation state of the palladium catalyst. nsf.gov For the pyridine ring itself, selective C-H activation at the 2-position has been achieved using rhodium and iridium complexes, leading to a bridging 2-pyridyl structure. rsc.org These methodologies could potentially be adapted for the furo[3,2-b]pyridine core, with the directing influence of the fused furan ring and the C-7 piperazine substituent playing a crucial role in determining the site of activation.

The chemical transformations of furo[3,2-b]pyridine derivatives include a range of reactions such as acetylation, chlorination, Suzuki coupling, and nucleophilic substitution. doaj.org The piperazine substituent at C-7, being a potent electron-donating group, is expected to influence the regioselectivity of these reactions.

Electrophilic Substitution: The furan portion of the scaffold is generally more susceptible to electrophilic attack than the pyridine ring. The electron-donating nature of the piperazine group would likely further activate the entire fused system, though the precise sites of substitution would depend on a balance of electronic and steric factors.

Nucleophilic Substitution: The pyridine ring is inherently electron-deficient and thus susceptible to nucleophilic attack, particularly when substituted with a good leaving group. The reaction of 2-chloro-3-nitropyridine (B167233) with piperazine, for example, proceeds via nucleophilic aromatic substitution, where the nitro group activates the C-2 position for attack. nih.gov In the this compound system, if other positions on the pyridine ring (e.g., C-5) were substituted with a halogen, they would be primary sites for nucleophilic displacement. For instance, the synthesis of 3-[4-(2-phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one is achieved through the nucleophilic substitution of a bromine atom by the piperazine nitrogen. mdpi.com Similarly, the reaction of pentafluoropyridine (B1199360) with piperazine preferentially occurs at the C-4 position, which is highly activated by the ring nitrogen. researchgate.net

Chemical Transformations and Modifications of the Piperazine Ring

The piperazine moiety is a common scaffold in drug discovery, largely due to the synthetic tractability of its two nitrogen atoms. mdpi.comnih.gov However, functionalization of the carbon atoms of the piperazine ring has emerged as a key strategy to introduce greater structural diversity. mdpi.comresearchgate.net

Direct functionalization of the C-H bonds on the piperazine ring, particularly at the α-position to the nitrogen atoms, has seen significant advances. nih.gov These methods provide an alternative to traditional multi-step syntheses that are often limited by the availability of starting materials. mdpi.comnih.gov

Several modern synthetic methods are applicable, including:

Photoredox Catalysis: This approach uses light-absorbing catalysts (e.g., iridium or ruthenium complexes) to generate α-amino radicals from N-protected piperazines. researchgate.net These radicals can then couple with various partners, including electron-deficient arenes and heteroarenes, to achieve C-H arylation or vinylation. encyclopedia.pub

α-Lithiation: The use of strong bases like sec-butyllithium (B1581126) (s-BuLi) can deprotonate the α-carbon of N-Boc protected piperazines. mdpi.com The resulting lithiated intermediate can be trapped with a range of electrophiles to install various substituents. nih.gov

Anodic Oxidation: Electrochemical methods can be used to achieve α-functionalization. For example, bisformyl-protected piperazine can be converted to an α-alkoxylated product via anodic oxidation. nih.gov

Table 1: Selected Methods for C-H Functionalization of the Piperazine Ring
MethodologyCatalyst/ReagentType of FunctionalizationKey FeaturesReference
Photoredox CatalysisIr(ppy)₃ / Organic DyesArylation, Vinylation, AlkylationMild reaction conditions; avoids harsh reagents. mdpi.comencyclopedia.pub
α-Lithiations-BuLi / sparteineAcylation, Silylation, ArylationAllows for asymmetric functionalization with chiral auxiliaries. mdpi.comnih.gov
Anodic OxidationElectrochemical CellAlkoxylationScalable method, though limited in scope. nih.gov

The nucleophilic secondary amine of the piperazine ring in this compound is a prime site for chemical modification.

N-Functionalization: The distal nitrogen can be readily functionalized through various standard amine chemistries.

N-Alkylation: This can be achieved via nucleophilic substitution with alkyl halides or through reductive amination with aldehydes or ketones. nih.gov

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are commonly employed to form N-aryl bonds. nih.gov

Acylation/Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or anhydrides readily forms the corresponding amides and sulfonamides.

Quaternization: The reaction of the distal piperazine nitrogen with alkylating agents, such as alkyl halides, leads to the formation of quaternary ammonium (B1175870) salts. The quaternization of N-alkyl-N'-methyl piperazine with ethyl bromide has been shown to occur exclusively at the nitrogen bearing the less sterically hindered methyl group. nih.gov In the case of this compound, the nitrogen atom attached to the bulky furo[3,2-b]pyridine core (N-1) is sterically hindered. Therefore, quaternization would be expected to occur selectively at the distal nitrogen (N-4), providing a reliable method for introducing a permanent positive charge. This strategy has been used to create piperazine-containing antimicrobial polymers. rsc.org

Stability and Degradation Pathways of this compound under Various Chemical Conditions

The stability of the this compound system is a function of the inherent properties of its constituent heterocycles.

Furo[3,2-b]pyridine Core: The fused aromatic system is generally stable under many synthetic conditions, including those used for cross-coupling and substitution reactions. doaj.org However, fused furan rings can be susceptible to degradation under strongly acidic or oxidative conditions. Recyclization reactions involving the opening of a furan ring have been observed in related systems, such as 2H-furo[3,2-b]pyran-2-ones, when treated with certain dinucleophiles. beilstein-journals.org This suggests a potential, albeit likely under harsh conditions, degradation pathway involving the cleavage of the furan C-O bond.

Piperazine Ring: Piperazine is a basic compound that readily absorbs water and carbon dioxide from the atmosphere to form carbamates. wikipedia.org Its basicity (pKb values of 5.35 and 9.73) means it will exist as a protonated salt under acidic conditions. wikipedia.org While the ring itself is robust, the nitrogen atoms can be susceptible to oxidation.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 7 Piperazin 1 Yl Furo 3,2 B Pyridine Derivatives

Systematic Exploration of Substituent Effects on the Furo[3,2-b]pyridine (B1253681) Scaffold

The biological activity of compounds built on the furo[3,2-b]pyridine scaffold is highly sensitive to the nature and position of substituents on the heterocyclic core. Research has identified that modifications at the 2, 3, 5, and 7-positions can drastically alter target selectivity and potency. For instance, studies have shown that 3,5-disubstituted furo[3,2-b]pyridines can yield potent and highly selective inhibitors of cdc-like kinases (CLKs), which are involved in the regulation of RNA splicing. nih.gov In contrast, a different substitution pattern, specifically on 3,5,7-trisubstituted derivatives, can shift the biological activity towards the modulation of the Hedgehog signaling pathway, a critical pathway in embryonic development and cancer. nih.govresearchgate.net

The introduction of various functional groups allows for the fine-tuning of electronic and steric properties, which in turn governs the molecule's ability to fit into the binding pocket of a target protein. The exploration of 2-substituted furo[3,2-b]pyridines has also been a subject of investigation, with some derivatives showing potential as anticancer agents. nih.govdntb.gov.ua These studies collectively underscore the scaffold's versatility and the critical importance of a systematic approach to substitution to direct the biological effects toward a desired therapeutic target.

Table 1: Influence of Substitution Patterns on the Furo[3,2-b]pyridine Scaffold's Biological Activity
Substitution PatternKey Substituent PositionsPrimary Biological Target/ActivityReference
Disubstituted3 and 5Potent and selective cdc-like kinase (CLK) inhibition nih.gov
Trisubstituted3, 5, and 7Modulation of the Hedgehog signaling pathway nih.govresearchgate.net
Substituted2Anticancer properties against cell lines such as MDA-MB-231 and MCF-7 nih.gov

Impact of Piperazine (B1678402) Substitutions on Molecular Recognition and Biological Activity

The piperazine ring is a widely used fragment in drug design, often incorporated to improve aqueous solubility and introduce a vector for interacting with biological targets. researchgate.net In the context of the 7-piperazin-1-yl-furo[3,2-b]pyridine scaffold, substitutions on the distal nitrogen atom (N4) of the piperazine ring are a key strategy for modulating potency, selectivity, and pharmacokinetic properties. The nature of the substituent can influence how the molecule anchors within a binding site and can form additional interactions, such as hydrogen bonds, ionic bonds, or hydrophobic interactions.

For example, attaching various aryl or heterocyclic groups to the piperazine nitrogen can significantly alter receptor affinity. nih.gov Studies on other heterocyclic systems have demonstrated that even subtle changes, such as replacing a piperidine (B6355638) with a piperazine or altering the substituents on the piperazine, can dramatically shift binding affinity for specific receptors. nih.gov The basicity of the distal nitrogen is also a critical factor, as it influences the compound's ionization state at physiological pH, which in turn affects cell permeability and interaction with acidic residues in a target's binding pocket. Therefore, a diverse range of substituents, from small alkyl groups to complex aromatic systems, are often explored to optimize the biological activity profile. nih.govnih.gov

Table 2: Effect of N4-Piperazine Substituents on Biological Properties in Heterocyclic Compounds
N4-Substituent TypePotential Impact on Molecular InteractionsObserved Biological EffectReference
Aromatic/Heteroaromatic RingsEngages in π-stacking, hydrophobic, and van der Waals interactions. Can act as H-bond acceptors.Modulates affinity and selectivity for targets like dopamine (B1211576) D2/D3 receptors. nih.gov
Alkyl ChainsIncreases lipophilicity and can probe hydrophobic pockets within a binding site.Influences affinity for targets such as histamine (B1213489) H3 and sigma receptors. nih.gov
Groups with H-bond Donors/AcceptorsForms specific hydrogen bonds with amino acid residues in the target protein.Critical for potent inhibitory activity in various enzyme and receptor systems. nih.gov
Bulky GroupsCan provide steric hindrance to improve selectivity or fit into large binding pockets.Can enhance antitumor activity in certain quinolone-based scaffolds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. chemrevlett.com For a series of this compound derivatives, a QSAR study would involve calculating a set of molecular descriptors for each compound and relating them to an experimental measure of activity, such as the half-maximal inhibitory concentration (IC50). nih.gov

The process begins with the generation of a dataset of analogues with corresponding biological data. Molecular descriptors, which quantify various physicochemical properties, are then calculated. These can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a model. researchgate.net A robust QSAR model can predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent derivatives and prioritizing synthetic efforts. chemrevlett.com

A hypothetical QSAR equation might look like: pIC₅₀ = β₀ + β₁(LogP) + β₂(PSA) + β₃(Dipole) + ...

Where pIC₅₀ is the negative logarithm of the IC₅₀ value, and the β coefficients represent the contribution of each descriptor (LogP, Polar Surface Area, Dipole Moment) to the activity.

Table 3: Relevant Molecular Descriptors for QSAR Analysis of Furo[3,2-b]pyridine Derivatives
Descriptor ClassExample DescriptorProperty RepresentedPotential Influence on Activity
HydrophobicLogP (Octanol-Water Partition Coefficient)Lipophilicity of the molecule.Affects membrane permeability and binding to hydrophobic pockets.
ElectronicHOMO/LUMO EnergiesElectron-donating/accepting capability.Governs charge-transfer interactions and reactivity.
StericMolecular Weight (MW)Size and bulk of the molecule.Influences steric fit within the binding site.
TopologicalTopological Polar Surface Area (TPSA)Surface area belonging to polar atoms.Correlates with hydrogen bonding capacity and cell permeability.
Quantum ChemicalPartial Atomic ChargesElectron distribution across the molecule.Determines electrostatic interactions with the target.

Computational and Experimental Correlations of Structural Features with Biological and ADME-Relevant Properties

In modern drug discovery, predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is as crucial as determining its biological potency. Computational (in silico) models are extensively used to evaluate the drug-likeness of virtual compounds before their synthesis, saving time and resources. researchgate.net For this compound derivatives, properties such as aqueous solubility, gastrointestinal absorption, blood-brain barrier (BBB) penetration, and potential for metabolism by cytochrome P450 enzymes can be predicted using various software tools. researchgate.netmdpi.com

These computational predictions are then correlated with experimental results. For example, predicted high lipophilicity (LogP) might correlate with poor experimental aqueous solubility but good cell permeability. Similarly, the presence of specific structural motifs might lead to a prediction of metabolic instability, which can then be tested using in vitro assays with liver microsomes. A strong correlation between in silico predictions and experimental data validates the computational models and allows for a more efficient design-synthesis-test-analyze cycle. researchgate.net This integrated approach helps to identify candidates with a balanced profile of potency, selectivity, and favorable pharmacokinetic properties early in the discovery process. nih.gov

Table 4: Key ADME-Relevant Properties and Their Significance
PropertySignificance in Drug DiscoveryTypical Computational Prediction MethodDesired Outcome
Aqueous Solubility (LogS)Affects dissolution and absorption; essential for oral bioavailability.Fragment-based or topological models.High solubility
Gastrointestinal (GI) AbsorptionDetermines the fraction of an oral dose that enters systemic circulation.Based on physicochemical properties (e.g., PSA, LogP).High absorption
Blood-Brain Barrier (BBB) PermeabilityCrucial for CNS-acting drugs; undesirable for peripherally acting drugs.Models using descriptors like LogP, PSA, and H-bond counts.Target-dependent (High for CNS, Low for peripheral)
Cytochrome P450 (CYP) InhibitionPredicts potential for drug-drug interactions.Pharmacophore or machine learning models.No or weak inhibition of major isoforms
Plasma Protein Binding (PPB)Influences the free fraction of the drug available to act on the target.QSAR models based on lipophilicity and electronic descriptors.Moderate binding (not too high or too low)

Investigation of Molecular Mechanisms and Target Identification for 7 Piperazin 1 Yl Furo 3,2 B Pyridine

Elucidation of Modulated Biochemical Pathways and Cellular Processes

Research into the furo[3,2-b]pyridine (B1253681) scaffold has revealed that the substitution pattern around the core dictates its biological activity, leading to distinct pharmacological profiles for different subseries of compounds. sci-hub.se

The furo[3,2-b]pyridine motif has been identified as a novel scaffold for potent and highly selective inhibitors of cdc-like kinases (CLKs). sci-hub.senih.gov Optimization studies focusing on 3,5-disubstituted furo[3,2-b]pyridines yielded potent, cell-active, and highly selective inhibitors of this kinase family. sci-hub.se The biology of CLKs has been increasingly explored for its therapeutic potential, making selective probes valuable tools. researchgate.net

However, the specific substitution pattern of 7-Piperazin-1-yl-furo[3,2-b]pyridine places it within the class of 3,5,7-trisubstituted furo[3,2-b]pyridines. In broader profiling studies, this particular subset of compounds was generally found to be kinase-inactive, suggesting that the addition of a substituent at the 7-position, such as the piperazine (B1678402) group, abrogates the potent CLK inhibitory activity seen in the 3,5-disubstituted series. sci-hub.senih.gov

Table 1: General Kinase Activity Profile of Furo[3,2-b]pyridine Subclasses
Furo[3,2-b]pyridine SubclassPrimary Kinase TargetReported Activity
3,5-disubstitutedCdc-like kinases (CLKs)Potent and highly selective inhibition. sci-hub.se
3,5,7-trisubstituted (includes this compound)Cdc-like kinases (CLKs)Generally reported as kinase-inactive. nih.gov

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its dysregulation is implicated in the formation of various cancers. nih.gov The investigation into the biological activity of furo[3,2-b]pyridines uncovered a distinct role for the 3,5,7-trisubstituted derivatives. sci-hub.se

Specifically, the profiling of the kinase-inactive subset of 3,5,7-trisubstituted furo[3,2-b]pyridines, the class to which this compound belongs, revealed their function as potent, sub-micromolar modulators of the Hedgehog signaling pathway. sci-hub.senih.gov This discovery highlights a clear structure-activity relationship where the substitution pattern on the furo[3,2-b]pyridine core effectively switches the compound's primary biological target from the kinome to the Hedgehog pathway. sci-hub.se

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for certain pathogenic bacteria, such as Helicobacter pylori. frontiersin.org While various pyridylpiperazine derivatives have been investigated as potential urease inhibitors, a review of the available scientific literature did not yield specific studies on the urease inhibition mechanisms or activity of this compound or other compounds based on the furo[3,2-b]pyridine scaffold.

The furo[3,2-b]pyridine nucleus has been explored as a bioisostere of the indole (B1671886) ring system for targeting serotonin (B10506) (5-HT) receptors. doi.org This line of research led to the identification of potent and selective agonists for the 5-HT1F receptor, a target for the acute treatment of migraine. nih.gov Studies demonstrated that replacing the indole nucleus with the furo[3,2-b]pyridine scaffold could maintain similar 5-HT1F receptor affinity while improving selectivity against other 5-HT receptor subtypes. doi.orgresearchgate.net

Despite the structural presence of a piperazine moiety, which is common in many central nervous system agents, no specific research was identified that details the interaction of this compound with dopamine (B1211576) D2 receptors or serotonin reuptake sites.

Table 2: Profile of Furo[3,2-b]pyridine Scaffold in Other Target Studies
Target ClassSpecific TargetFinding for Furo[3,2-b]pyridine Scaffold
Serotonin Receptors5-HT1FServes as an effective bioisostere for indole, yielding potent and selective agonists. doi.orgnih.gov
Dopamine ReceptorsD2No specific data available in the reviewed literature.
Serotonin TransporterSERTNo specific data available in the reviewed literature.

Identification of Specific Molecular Targets and Binding Interfaces

Understanding the precise molecular interactions between a compound and its biological target is fundamental to mechanism-of-action studies and further drug development.

For the furo[3,2-b]pyridine scaffold, biophysical characterization has been achieved in the context of kinase inhibition. An X-ray crystal structure of a 3,5-disubstituted furo[3,2-b]pyridine derivative bound to CLK1 has been determined (PDB ID: 6I5I). researchgate.net

This structural data revealed a conserved binding mode where the inhibitors, contrary to most ATP-competitive inhibitors, are anchored to the back pocket of the kinase rather than the hinge region. sci-hub.seresearchgate.net This binding is characterized by a single hydrogen bond formed between the furan (B31954) oxygen of the scaffold and the main-chain of amino acid residue L244. sci-hub.se This unique interaction with the more variable back pocket region is thought to contribute to the high selectivity of these compounds. researchgate.net

However, for this compound and other 3,5,7-trisubstituted derivatives identified as Hedgehog pathway modulators, specific biophysical data, such as co-crystal structures with pathway components (e.g., Smoothened), are not available in the reviewed literature. Elucidating the direct binding partner and the molecular interface within the Hedgehog pathway remains a subject for future investigation.

In Vitro Biological Evaluation Methodologies for 7 Piperazin 1 Yl Furo 3,2 B Pyridine in Research

Development and Implementation of Cell-Based Assays

Cell-based assays are indispensable for evaluating the biological effects of a compound in a more physiologically relevant context than biochemical assays. They provide insights into a compound's cell permeability, interaction with intracellular targets, and its effect on downstream cellular events.

Enzymatic Activity Assays

For furo[3,2-b]pyridine (B1253681) derivatives identified as potential kinase inhibitors, direct measurement of their effect on enzyme activity is a primary evaluation step. These assays quantify the catalytic activity of a target kinase in the presence of varying concentrations of the inhibitor.

A common approach involves the use of purified recombinant kinases. For instance, the inhibitory activity of 3,5-disubstituted furo[3,2-b]pyridine derivatives against cdc-like kinases (CLKs) has been determined using enzyme kinetic assays. nih.gov These assays typically measure the transfer of a phosphate (B84403) group from ATP to a specific substrate. The detection of substrate phosphorylation can be achieved through various methods, including radiometric assays using ³²P-labeled ATP or non-radioactive methods like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays that measure the amount of ATP remaining after the kinase reaction.

The results of these assays are typically expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the enzymatic activity by 50%. This value is a critical measure of the compound's potency.

Table 1: Example Data from an Enzymatic Kinase Assay for a Furo[3,2-b]pyridine Derivative

CompoundTarget KinaseSubstrateIC50 (nM)
Furo[3,2-b]pyridine Derivative XCLK1Recombinant Protein50
Furo[3,2-b]pyridine Derivative YCLK2Synthetic Peptide75

This table is illustrative and based on the types of data generated from enzymatic activity assays.

Receptor Binding Assays and Functional Assays

While many furo[3,2-b]pyridine derivatives are investigated as enzyme inhibitors, the broader class of furopyridines has also been explored for their ability to bind to G-protein coupled receptors (GPCRs). For example, derivatives of the related furo[2,3-b]pyridine (B1315467) scaffold have been evaluated as cannabinoid-1 receptor (CB1R) inverse agonists. nih.gov

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. A common format is the competitive binding assay, where the test compound competes with a radiolabeled or fluorescently labeled ligand of known affinity for binding to the receptor. The amount of labeled ligand displaced by the test compound is measured, allowing for the calculation of the inhibitor constant (Ki), a measure of the compound's binding affinity. These assays are often performed using cell membranes expressing the target receptor or in whole-cell formats. merckmillipore.com

Functional assays, on the other hand, measure the biological response elicited by the compound upon binding to the receptor. For GPCRs, this could involve measuring changes in the levels of second messengers like cyclic AMP (cAMP) or intracellular calcium. For inverse agonists, the assay would measure the reduction of the receptor's basal activity.

Table 2: Example Data from a Receptor Binding Assay for a Furopyridine Derivative

CompoundTarget ReceptorLabeled LigandKi (nM)
Furopyridine Derivative ZCB1R[³H]-CP55,94015

This table is illustrative and based on methodologies applied to similar scaffolds. nih.gov

Cellular Pathway Modulation Assays (e.g., reporter gene assays)

To understand the effect of a compound on a specific signaling pathway within a cell, cellular pathway modulation assays are employed. These are particularly relevant for compounds like the 3,5,7-trisubstituted furo[3,2-b]pyridines, which have been identified as modulators of the Hedgehog signaling pathway. nih.gov

A powerful tool in this context is the reporter gene assay. In this setup, cells are engineered to express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a promoter that is responsive to the signaling pathway of interest. For the Hedgehog pathway, a Gli-responsive promoter is used. When the pathway is activated, the Gli transcription factor binds to the promoter and drives the expression of the reporter gene. An inhibitor of the pathway will prevent this, leading to a decrease in the reporter signal.

For example, Shh-LIGHT2 cells, which contain a Gli-responsive Firefly luciferase reporter, can be treated with an agonist like purmorphamine (B1684312) to activate the Hedgehog pathway. The ability of a test compound to inhibit this activation is then measured by the reduction in luciferase activity. nih.gov A second, constitutively expressed reporter like Renilla luciferase is often used for normalization.

High-Throughput Screening (HTS) Strategies for Compound Libraries

High-throughput screening (HTS) enables the rapid testing of large libraries of chemical compounds to identify "hits" with a desired biological activity. nih.gov For scaffolds like 7-piperazin-1-yl-furo[3,2-b]pyridine, HTS campaigns are crucial for initial lead discovery.

The assays described above, particularly enzymatic and reporter gene assays, can be miniaturized and automated for HTS. For kinase inhibitor screening, biochemical assays using fluorescence or luminescence readouts are common due to their sensitivity and compatibility with multi-well plate formats. wiley.comdocumentsdelivered.com

In a typical HTS workflow, a library of compounds is screened at a single concentration against the target of interest. Compounds that show activity above a certain threshold are then selected for further characterization, including dose-response curves to determine their potency (e.g., IC50 or EC50). The robustness of an HTS assay is often assessed by its Z-factor, a statistical measure of the separation between the positive and negative controls. wiley.com

Advanced Imaging Techniques for Intracellular Localization and Target Engagement

Understanding where a compound localizes within a cell and confirming that it binds to its intended target in the cellular environment are critical steps in drug development. Advanced imaging techniques provide spatial and temporal information on these processes.

While specific imaging studies on this compound are not yet prominent in the literature, methodologies applied to other kinase inhibitors can be extrapolated. For instance, fluorescently labeling a furo[3,2-b]pyridine derivative would allow for its visualization within cells using fluorescence microscopy. This can reveal if the compound accumulates in specific organelles or compartments, which can be crucial for its mechanism of action and potential off-target effects. mdpi.com

To assess target engagement in live cells, techniques like the NanoBRET™ Target Engagement Intracellular Kinase Assay have become widely adopted. promega.comreactionbiology.com This assay uses Bioluminescence Resonance Energy Transfer (BRET) to measure the binding of a compound to a target kinase. The kinase is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds to the kinase's active site is added to the cells. When the tracer is bound to the kinase, energy is transferred from the luciferase to the tracer, generating a BRET signal. A test compound that enters the cell and binds to the kinase will displace the tracer, leading to a decrease in the BRET signal. This allows for the quantitative measurement of the compound's affinity for its target in a physiological context. researchgate.net

Preclinical Pharmacological Research Applications of 7 Piperazin 1 Yl Furo 3,2 B Pyridine in Non Clinical Settings

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction

No in vitro ADME data for 7-Piperazin-1-yl-furo[3,2-b]pyridine has been published. Typically, such studies would involve experiments to predict a drug candidate's behavior in the body, assessing parameters like metabolic stability in liver microsomes, cell permeability, and plasma protein binding. While computational, or in silico, ADME predictions are often performed on novel compounds, no such predictive studies for this compound were found.

Pharmacokinetic Profiling in Relevant Preclinical Animal Models (excluding human trials)

There is no available information on the pharmacokinetic profile of this compound in any preclinical animal models. Pharmacokinetic studies are crucial for determining how an organism processes a substance and would typically involve administering the compound to animals (e.g., rats or mice) to measure its concentration in plasma over time. This data helps to determine key parameters such as bioavailability, half-life, and clearance. The absence of such studies for this compound means its in vivo behavior is currently unknown.

Research into Potential Biological Activities in Animal Models (e.g., anti-infective, anticancer, neuropharmacological activity research, for mechanistic understanding)

While the broader class of furo[3,2-b]pyridine (B1253681) derivatives has been explored for potential biological activities, there are no specific published studies detailing the in vivo efficacy of this compound in animal models for any disease. Research in this area would be necessary to understand if the compound has any potential therapeutic effects and to elucidate its mechanism of action.

Development of Animal Models for Mechanistic Insights into this compound's Biological Effects

Consistent with the lack of efficacy data, there is no evidence of the development or use of specific animal models to investigate the mechanistic underpinnings of any biological effects of this compound. Such models are fundamental for understanding how a compound interacts with biological systems to produce a therapeutic outcome.

Computational Chemistry and Chemoinformatics Approaches for 7 Piperazin 1 Yl Furo 3,2 B Pyridine

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the binding mode and estimating the binding affinity of a compound like 7-Piperazin-1-yl-furo[3,2-b]pyridine to its potential biological targets, such as protein kinases.

Given that the furo[3,2-b]pyridine (B1253681) scaffold has been identified in potent kinase inhibitors, a plausible target for this compound is the Akt kinase (also known as Protein Kinase B). Molecular docking simulations can be performed to predict the binding interactions of this compound within the ATP-binding pocket of Akt. The process typically involves preparing the 3D structures of the ligand and the protein, defining the binding site, and using a scoring function to rank the different binding poses.

The predicted binding mode would likely involve hydrogen bonds between the furo[3,2-b]pyridine core and the hinge region of the kinase, a common interaction for kinase inhibitors. The piperazine (B1678402) group could extend into the solvent-exposed region, offering a handle for further chemical modification to improve potency and selectivity. The binding energy, calculated by the docking software's scoring function, provides an estimate of the binding affinity.

Table 1: Hypothetical Molecular Docking Results of this compound with Akt1 Kinase

ParameterValue
Target ProteinAkt1 (PDB ID: XXXX)
Docking SoftwareAutoDock Vina
Binding Energy (kcal/mol)-8.5
Predicted Interacting Residues (H-bonds)Glu228, Leu264
Predicted Interacting Residues (Hydrophobic)Val164, Ala177, Leu181, Met281

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound, a QSAR model could be developed using a dataset of analogues with known inhibitory activity against a specific kinase.

The first step in QSAR modeling is the calculation of molecular descriptors, which are numerical representations of the chemical structure. These can include constitutional, topological, geometrical, and electronic descriptors. A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is then used to build a model that correlates a selection of these descriptors with the observed biological activity (e.g., IC50 values).

A robust QSAR model for a series of furo[3,2-b]pyridine derivatives would be characterized by high values for the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²), as well as a good predictive ability for an external test set (R²pred). mdpi.comekb.eg Such a model can be used to predict the activity of newly designed analogues and to identify the key structural features that contribute to potency.

Table 2: Hypothetical QSAR Model for a Series of Furo[3,2-b]pyridine Kinase Inhibitors

ParameterValue
Statistical MethodMultiple Linear Regression (MLR)
Dependent VariablepIC50
Number of Compounds50
Squared Correlation Coefficient (R²)0.85
Cross-validated R² (q²)0.75
Predictive R² (R²pred)0.72
Hypothetical EquationpIC50 = 0.5 * LogP - 0.2 * TPSA + 1.5 * AromaticRings + 3.2

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. For this compound bound to a kinase, an MD simulation can reveal important information about the stability of the binding pose, the flexibility of the ligand and the protein, and the key interactions that are maintained throughout the simulation. rsc.orgnih.gov

The simulation starts with the docked complex placed in a box of solvent molecules and ions to mimic physiological conditions. The forces on each atom are calculated using a force field, and Newton's equations of motion are solved to predict the trajectory of the atoms over time. Analysis of the trajectory can provide insights into the conformational changes of the ligand in the binding pocket and the dynamic network of interactions that stabilize the complex. This information can be used to refine the binding hypothesis generated from molecular docking and to suggest modifications to the ligand that could enhance its binding affinity and residence time.

In Silico Prediction of ADME Properties

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its success. In silico models provide a rapid and early assessment of these properties, helping to identify potential liabilities before significant resources are invested in synthesis and testing. nih.govnih.gov For this compound, various ADME properties can be predicted using web-based tools and commercially available software.

These predictions are based on models derived from large datasets of experimental data. Key properties that are typically evaluated include aqueous solubility, intestinal absorption, blood-brain barrier permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. Early prediction of these properties allows for the optimization of the compound's pharmacokinetic profile alongside its pharmacodynamic properties.

Table 3: Predicted ADME Properties of this compound

PropertyPredicted ValueDesirability
Molecular Weight217.26 g/molGood
LogP1.85Good
Aqueous SolubilityHighGood
Human Intestinal AbsorptionHighGood
Blood-Brain Barrier PermeabilityLowFavorable for peripheral targets
CYP2D6 InhibitionNon-inhibitorGood

Virtual Screening and Library Design for Novel this compound Analogues

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. Starting with the this compound scaffold, virtual screening can be used to design a library of novel analogues with potentially improved properties. researchgate.net

This can be done through two main approaches: ligand-based virtual screening and structure-based virtual screening. In a ligand-based approach, a library of compounds is searched for molecules that are structurally similar to the starting compound. In a structure-based approach, a library of compounds is docked into the binding site of the target protein, and the top-scoring compounds are selected for further investigation.

The results of a virtual screening campaign can provide a diverse set of new chemical ideas for synthesis and testing. By analyzing the structures of the hit compounds, it is possible to derive structure-activity relationships and to design a focused library of analogues with a high probability of success.

Advanced Analytical and Spectroscopic Characterization Methods in Research for 7 Piperazin 1 Yl Furo 3,2 B Pyridine

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to a high degree of precision, HRMS allows for the calculation of a unique molecular formula.

For 7-Piperazin-1-yl-furo[3,2-b]pyridine, with a molecular formula of C₁₁H₁₃N₃O, the expected exact mass can be calculated. The monoisotopic mass is predicted to be approximately 203.1059 g/mol . In an HRMS experiment, typically using electrospray ionization (ESI), the compound would be observed as the protonated molecule, [M+H]⁺, with an expected m/z of approximately 204.1137. The high resolution of the instrument allows for the differentiation of this ion from other ions with the same nominal mass but different elemental compositions.

Tandem mass spectrometry (MS/MS) experiments can further elucidate the structure by inducing fragmentation of the parent ion. The fragmentation patterns of piperazine-containing compounds are well-documented and typically involve cleavages of the C-N bonds within the piperazine (B1678402) ring and the bond connecting the piperazine ring to the aromatic system. xml-journal.net Characteristic fragment ions for the piperazine moiety would be expected at m/z 56 and 70. xml-journal.net The fragmentation would also likely show a loss of the piperazine ring from the furo[3,2-b]pyridine (B1253681) core.

Table 1: Predicted HRMS Data for this compound

IonMolecular FormulaCalculated Exact Mass (m/z)
[M]⁺C₁₁H₁₃N₃O203.1059
[M+H]⁺C₁₁H₁₄N₃O⁺204.1137

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

For this compound, the ¹H NMR spectrum would exhibit distinct signals for the protons of the furo[3,2-b]pyridine core and the piperazine ring. The aromatic protons of the furo[3,2-b]pyridine system are expected to appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The chemical shifts and coupling constants of these protons would be characteristic of the substitution pattern. The protons of the piperazine ring would appear as multiplets in the upfield region, generally between δ 3.0 and 4.0 ppm. The NH proton of the piperazine would likely be a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

The ¹³C NMR spectrum would show signals for all 11 carbon atoms in the molecule. The carbons of the aromatic furo[3,2-b]pyridine core would resonate in the downfield region (δ 100-160 ppm), while the aliphatic carbons of the piperazine ring would be found in the upfield region (δ 40-55 ppm).

Two-dimensional NMR experiments are crucial for unambiguous assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons, helping to assign the protons within the furo[3,2-b]pyridine and piperazine rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, which is essential for establishing the connectivity between the piperazine ring and the furo[3,2-b]pyridine core at the C7 position.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound *

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-2~7.5 - 7.8 (d)~145 - 150
H-3~6.8 - 7.1 (d)~105 - 110
H-5~8.0 - 8.3 (d)~140 - 145
H-6~6.9 - 7.2 (d)~115 - 120
Piperazine CH₂ (positions 2', 6')~3.8 - 4.1 (m)~45 - 50
Piperazine CH₂ (positions 3', 5')~3.0 - 3.3 (m)~43 - 48
Piperazine NHbroad singlet-

*Predicted values are based on data from analogous furo[3,2-b]pyridine and piperazine-substituted aromatic compounds. ipb.ptrsc.orgmdpi.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.

N-H stretch: A medium to weak band in the region of 3200-3500 cm⁻¹ corresponding to the N-H group of the piperazine ring.

C-H aromatic stretch: Multiple sharp bands above 3000 cm⁻¹.

C-H aliphatic stretch: Bands in the 2800-3000 cm⁻¹ region from the CH₂ groups of the piperazine ring.

C=C and C=N aromatic ring stretches: Several bands in the 1450-1600 cm⁻¹ region.

C-N stretch: Bands in the 1200-1350 cm⁻¹ region.

C-O-C stretch: A strong band in the 1000-1250 cm⁻¹ region, characteristic of the furan (B31954) moiety.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like furo[3,2-b]pyridine exhibit characteristic absorption bands in the UV-Vis region. The spectrum of this compound would be expected to show absorptions due to π → π* and n → π* transitions within the fused aromatic system. The piperazine substituent may cause a slight shift in the absorption maxima compared to the unsubstituted furo[3,2-b]pyridine core.

Table 3: Expected IR and UV-Vis Spectroscopic Data for this compound

SpectroscopyFeatureExpected Wavenumber (cm⁻¹)/Wavelength (nm)
IRN-H Stretch3200 - 3500
IRC-H (aromatic)> 3000
IRC-H (aliphatic)2800 - 3000
IRC=C, C=N Stretches1450 - 1600
IRC-O-C Stretch1000 - 1250
UV-Visπ → π* transitions~250 - 350 nm

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions in the crystal lattice.

To perform X-ray crystallography, a high-quality single crystal of this compound would be required. The crystal is irradiated with X-rays, and the diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

The crystal structure would confirm the connectivity of the atoms and reveal the conformation of the piperazine ring, which typically adopts a chair conformation. unimi.it It would also show the planarity of the furo[3,2-b]pyridine ring system and the dihedral angle between the piperazine and the aromatic rings. Furthermore, analysis of the crystal packing can reveal intermolecular interactions such as hydrogen bonding involving the piperazine NH group, which can influence the physical properties of the solid. While a crystal structure for the title compound is not publicly available, data from similar structures can provide insights into the expected molecular geometry. mdpi.comresearchgate.net

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for these purposes.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of organic compounds. For this compound, a reversed-phase HPLC method would likely be suitable. This would involve a nonpolar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with additives like formic acid or trifluoroacetic acid to improve peak shape. A UV detector would be appropriate for detection, set to a wavelength where the compound exhibits strong absorbance. HPLC can be used to determine the purity of a sample by quantifying the area of the main peak relative to any impurity peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. The applicability of GC-MS to this compound would depend on its volatility and thermal stability. If suitable, the compound would be separated on a capillary column and detected by the mass spectrometer, which would provide both retention time and mass spectral data for identification and purity assessment.

Table 4: Typical Chromatographic Conditions for the Analysis of Piperazine Derivatives

TechniqueStationary PhaseMobile Phase/Carrier GasDetection
HPLCC18Acetonitrile/Water with 0.1% Formic AcidUV at ~254 nm
GC-MSPhenyl-methylpolysiloxaneHeliumMass Spectrometry (EI)

Future Research Directions and Translational Perspectives for 7 Piperazin 1 Yl Furo 3,2 B Pyridine

Exploration of Undiscovered Biological Targets and Pathways

The unique structural architecture of 7-Piperazin-1-yl-furo[3,2-b]pyridine suggests a high probability of interaction with a diverse range of biological targets. The furo[3,2-b]pyridine (B1253681) nucleus is known to form the basis for potent and selective inhibitors of various protein kinases, such as cdc-like kinases (CLKs), and modulators of critical signaling pathways like the Hedgehog pathway. researchgate.netnih.gov Derivatives of this scaffold have demonstrated promising anticancer activities. nih.govresearchgate.net

The piperazine (B1678402) ring is a common feature in a vast number of pharmacologically active compounds, displaying a broad spectrum of activities including, but not limited to, anticancer, antimicrobial, antiviral, and central nervous system (CNS) effects. researchgate.netnih.govresearchgate.net Piperazine-containing molecules can interact with biological targets through hydrogen bonding and ionic interactions, and their flexible nature allows them to bind to a variety of targets. researchgate.netnih.gov

Given this background, future research should prioritize the screening of this compound against a wide array of biological targets. A tiered approach, starting with broad phenotypic screening followed by more focused target-based assays, would be highly effective.

Potential Target Classes for Investigation:

Target ClassRationaleKey Research Questions
Protein Kinases The furo[3,2-b]pyridine core is a known kinase inhibitor scaffold. nih.govWhich kinase families (e.g., tyrosine kinases, serine/threonine kinases) does it inhibit? What is its selectivity profile?
G-Protein Coupled Receptors (GPCRs) Many CNS-active drugs containing a piperazine moiety target GPCRs.Does it exhibit agonist or antagonist activity at key neurotransmitter receptors (e.g., dopamine (B1211576), serotonin)?
Ion Channels The piperazine ring is present in some ion channel modulators.Does it affect the function of voltage-gated or ligand-gated ion channels?
Epigenetic Targets Emerging roles for heterocyclic compounds in modulating epigenetic enzymes.Does it inhibit histone deacetylases (HDACs), methyltransferases, or other epigenetic modifiers?

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The advancement of artificial intelligence (AI) and machine learning (ML) offers a powerful toolkit to accelerate the exploration of this compound's therapeutic potential. nih.govspringernature.comresearchgate.net These computational methods can be employed at various stages of the drug discovery and development pipeline.

Applications of AI/ML in the Study of this compound:

AI/ML ApplicationDescriptionPotential Impact
Virtual Screening In silico screening of large compound libraries against predicted biological targets to identify molecules with similar activity profiles.Rapidly identify potential biological targets and off-targets.
De Novo Design Generative models to create novel derivatives with optimized properties.Accelerate the lead optimization process by suggesting high-potential new structures.
Synthesis Prediction Retrosynthetic analysis tools to devise efficient synthetic routes for novel derivatives. nih.govStreamline the chemical synthesis and reduce the time and cost of producing new compounds.
Polypharmacology Prediction Predicting the interaction of the compound with multiple targets, which can be beneficial for complex diseases.Uncover novel therapeutic applications and understand potential side effects.

Development as Chemical Probes for Biological System Interrogation

High-quality chemical probes are essential tools for dissecting complex biological pathways and validating novel drug targets. This compound, with its potential for high potency and selectivity, could serve as an excellent starting point for the development of such probes. nih.gov

A chemical probe based on this scaffold would need to demonstrate potent and selective engagement with its intended biological target in cellular and, ideally, in vivo models. The piperazine moiety offers a convenient handle for the attachment of reporter tags, such as fluorescent dyes or biotin, without significantly disrupting the core pharmacophore. Such tagged probes would enable a variety of applications, including target localization studies, pull-down assays for identifying binding partners, and cellular imaging experiments.

Furthermore, the development of a "probe set," including a highly active probe, a structurally similar but inactive negative control, and a tagged version, would provide a robust system for validating on-target effects and minimizing the misinterpretation of experimental results. The piperazine appended naphthalimide scaffold has been successfully used as a fluorescent probe for hydrogen sulfide, demonstrating the utility of the piperazine moiety in probe design. researchgate.net

Advanced Synthetic Methodologies for Complex Derivatization

The exploration of this compound's full potential will rely on the ability to generate a diverse library of analogs for structure-activity relationship (SAR) studies. Fortunately, the chemical literature provides a solid foundation for the synthesis of both the furo[3,2-b]pyridine core and for the derivatization of the piperazine ring.

Recent advances in synthetic organic chemistry, such as palladium-catalyzed cross-coupling reactions, C-H activation, and flow chemistry, can be leveraged to create a wide range of derivatives in a highly efficient and controlled manner. acs.orgnih.gov

Key Areas for Synthetic Exploration:

Derivatization of the Furo[3,2-b]pyridine Core: Introduction of substituents at various positions of the bicyclic system to modulate potency, selectivity, and physicochemical properties.

Modification of the Piperazine Ring: Synthesis of N-substituted piperazine analogs to fine-tune pharmacokinetics and explore interactions with the target binding site. nih.gov The derivatization of piperazine is a well-established strategy in medicinal chemistry. nih.govjocpr.comresearchgate.net

Linker Modification: While the current structure has a direct linkage, future analogs could incorporate linkers of varying lengths and compositions between the furo[3,2-b]pyridine and piperazine moieties to optimize binding geometry.

The systematic application of these advanced synthetic methods will be crucial for building a comprehensive understanding of the SAR for this promising class of compounds and for ultimately identifying clinical candidates.

Q & A

Q. What are the standard synthetic routes for 7-Piperazin-1-yl-furo[3,2-b]pyridine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, starting with the functionalization of the furopyridine core followed by piperazine coupling. For example, piperazine derivatives are often introduced via nucleophilic substitution or Buchwald-Hartwig amination . Key parameters include:

  • Temperature : Reactions are often conducted at 80–120°C to balance reactivity and side-product formation.
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of piperazine .
  • Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) may be used for cross-coupling steps .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC is standard .

Q. How is the structural integrity of this compound validated?

Characterization employs:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., piperazine protons at δ 2.5–3.5 ppm; furopyridine aromatic protons at δ 6.5–8.5 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks matching the formula (e.g., C₁₁H₁₂N₄O).
  • X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Q. What in vitro assays are used to assess its biological activity?

Common assays include:

  • Receptor binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) using tritiated ligands .
  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition with ATP analogs) .
  • Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., IC₅₀ determination) .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side products?

Advanced strategies involve:

  • Protecting groups : Temporarily shield reactive sites (e.g., Boc for piperazine amines) during furopyridine functionalization .
  • Flow chemistry : Enhances heat/mass transfer for exothermic steps (e.g., nitration or cyclization) .
  • Machine learning : Predict optimal solvent/catalyst combinations using reaction databases .

Q. How do structural modifications (e.g., substituents on piperazine) affect target selectivity?

Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., -CF₃ on piperazine) enhance receptor binding affinity but may reduce solubility .
  • Bulkier substituents (e.g., aryl groups) improve selectivity for 5-HT₂A over D₂ receptors .
  • Hydrogen-bond donors (e.g., -OH) increase interactions with catalytic lysine residues in kinases .

Q. How to resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

Methodological discrepancies often arise from:

  • Assay conditions : Varying pH, ionic strength, or co-solvents (e.g., DMSO >1% can denature proteins) .
  • Cell line variability : Genetic drift in immortalized lines (e.g., HEK293 vs. CHO cells) affects receptor expression .
  • Compound purity : HPLC purity >95% is critical; impurities >2% can artifactually modulate activity .

Q. What computational tools predict its pharmacokinetic properties?

  • ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 interactions .
  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding poses in receptor active sites (e.g., 5-HT₂A homology models) .
  • MD simulations : GROMACS assesses stability of ligand-receptor complexes over nanosecond timescales .

Methodological Challenges and Solutions

Q. How to address low aqueous solubility in in vivo studies?

  • Prodrug design : Introduce phosphate esters or PEGylated derivatives cleaved in vivo .
  • Nanoparticle formulation : Encapsulate in PLGA or liposomes to enhance bioavailability .
  • Co-solvents : Use cyclodextrins or surfactants (e.g., Tween-80) in dosing solutions .

Q. What strategies validate target engagement in complex biological systems?

  • Photoaffinity labeling : Incorporate UV-reactive groups (e.g., diazirines) for covalent target capture .
  • CETSA (Cellular Thermal Shift Assay) : Monitor target protein stabilization after ligand binding .
  • SPR (Surface Plasmon Resonance) : Quantify binding kinetics in real-time using purified receptors .

Q. How to reconcile conflicting SAR data across studies?

  • Meta-analysis : Pool data from multiple studies using standardized metrics (e.g., pIC₅₀) .
  • Crystallographic validation : Resolve binding modes of disputed analogs via co-crystal structures .
  • Orthogonal assays : Confirm activity in biophysical (e.g., ITC) and cell-based assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.